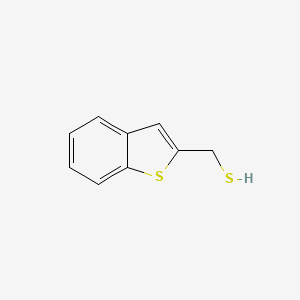

(1-Benzothiophen-2-yl)methanethiol

Description

Overview of Benzothiophene (B83047) Derivatives in Contemporary Research

Benzothiophene, an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, serves as a versatile scaffold in modern chemical research. organic-chemistry.orgwikipedia.org Its derivatives are the subject of intense investigation due to their broad spectrum of applications. In the pharmaceutical arena, the benzothiophene nucleus is a key component in a number of approved drugs, including the osteoporosis medication raloxifene (B1678788) and the antifungal agent sertaconazole. nih.govorganic-chemistry.orgwikipedia.org The structural rigidity and lipophilic nature of the benzothiophene core make it an attractive framework for designing molecules that can interact with biological targets. rsc.org Beyond medicine, benzothiophene derivatives are being explored for their use in organic electronics, where their electron-rich nature is advantageous for creating organic semiconductors and other functional materials. rsc.org The ongoing research in this area continues to uncover novel synthetic methodologies and applications for this important class of compounds. organic-chemistry.orgnih.gov

Rationale for Dedicated Investigation of (1-Benzothiophen-2-yl)methanethiol

While the broader family of benzothiophene derivatives has been extensively studied, specific isomers and functionalized analogues can exhibit unique and potentially valuable properties. The compound this compound, which features a methanethiol (B179389) (-CH2SH) group at the 2-position of the benzothiophene ring, presents a compelling case for focused investigation. The introduction of a reactive thiol group offers a versatile handle for further chemical modification, allowing for the synthesis of a wide range of new derivatives through reactions such as oxidation, alkylation, and metal coordination. wikipedia.org The position of this functional group is also significant, as the 2-position of the benzothiophene ring is known to be chemically distinct from the 3-position, potentially leading to novel reactivity and biological activity profiles. A dedicated study of this specific molecule is therefore warranted to fully elucidate its chemical character and explore its potential as a building block in the synthesis of new materials and therapeutic agents.

Scope and Objectives of Academic Research on the Compound

Academic research on this compound, though currently limited in the public domain, would logically encompass several key objectives. A primary goal would be the development of efficient and scalable synthetic routes to access this compound. This would involve exploring various synthetic strategies, potentially starting from commercially available benzothiophene precursors.

A second major objective would be the comprehensive characterization of the compound's chemical and physical properties. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and understand its electronic properties. Furthermore, an investigation into its chemical reactivity, particularly at the thiol group, would be crucial for its application as a synthetic intermediate.

Finally, a thorough evaluation of the biological activities of this compound and its derivatives would be a significant area of research. Given the established pharmacological importance of both benzothiophenes and thiols, it is plausible that this compound could exhibit interesting biological effects, paving the way for the development of new therapeutic leads.

Due to the limited availability of specific research data for this compound, the following data tables provide information on the parent compounds, benzothiophene and methanethiol, to offer a foundational understanding of the core chemical moieties.

Table 1: Chemical Properties of Benzothiophene and Methanethiol

| Property | Benzothiophene | Methanethiol |

| Molecular Formula | C₈H₆S wikipedia.org | CH₄S wikipedia.org |

| Molar Mass | 134.20 g/mol wikipedia.org | 48.11 g/mol chemeo.com |

| Appearance | White solid wikipedia.org | Colorless gas wikipedia.org |

| Melting Point | 32 °C wikipedia.org | -123 °C |

| Boiling Point | 221 °C wikipedia.org | 6 °C wikipedia.org |

| Density | 1.15 g/cm³ wikipedia.org | 0.867 g/cm³ (liquid) |

| CAS Number | 95-15-8 wikipedia.org | 74-93-1 wikipedia.org |

Table 2: Spectroscopic Data of Benzothiophene

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (CDCl₃) | δ 7.20-7.45 (m, 2H), 7.50-7.60 (m, 1H), 7.80-7.95 (m, 2H), 8.05-8.15 (m, 1H) |

| ¹³C NMR (CDCl₃) | δ 122.5, 123.9, 124.2, 124.4, 126.5, 139.7, 140.0, 142.1 |

| Mass Spectrometry (EI) | m/z 134 (M⁺), 89 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

50779-70-9 |

|---|---|

Molecular Formula |

C9H8S2 |

Molecular Weight |

180.3 g/mol |

IUPAC Name |

1-benzothiophen-2-ylmethanethiol |

InChI |

InChI=1S/C9H8S2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,10H,6H2 |

InChI Key |

LWZHHWMBSOEUJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)CS |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization

Retrosynthetic Analysis for (1-Benzothiophen-2-yl)methanethiol

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, two primary disconnections are considered: the C-S bond of the methanethiol (B179389) group and the bonds forming the benzothiophene (B83047) ring.

A key disconnection is the bond between the sulfur atom and the methylene (B1212753) group (C-S bond). This leads to a (1-Benzothiophen-2-yl)methyl electrophile (e.g., a halide) and a sulfur nucleophile. This is a common and effective strategy for introducing a thiol group.

A second set of disconnections involves the benzothiophene ring itself. The ring can be deconstructed via several cyclization strategies. A common approach involves disconnecting the C2-C3 bond and the sulfur-aromatic ring bond, leading back to precursors like ortho-alkynyl thioanisoles or substituted thiophenols and alkynes. nih.govnih.gov This allows for the construction of the benzothiophene core with the necessary functionality at the 2-position, which can then be converted to the methanethiol group.

Targeted Synthesis Strategies for the Thiol Moiety

The introduction of the thiol (-SH) group is a critical step in the synthesis of this compound. Several methods can be employed, ranging from direct thiolation to the reduction of various sulfur-containing precursors.

Direct Thiolation of Benzothiophene Scaffolds

Direct thiolation involves the introduction of a thiol group onto a pre-formed benzothiophene scaffold. While direct C-H thiolation of the exocyclic methylene group is challenging, a common strategy involves the reaction of an activated precursor, such as 2-(chloromethyl)benzo[b]thiophene, with a sulfur nucleophile. Reagents like sodium hydrosulfide (B80085) (NaSH) can be used to displace the halide in an SN2 reaction to form the desired thiol. jove.com

Another approach utilizes thiourea (B124793) as the sulfur source. The reaction of the alkyl halide with thiourea forms a stable alkyl isothiourea salt, which can then be hydrolyzed under basic conditions to yield the thiol. jove.com This method is often preferred as it can minimize the formation of the sulfide (B99878) byproduct, which can occur when using hydrosulfide anions due to the reactivity of the product thiol. jove.com

Reduction of Precursor Sulfonyl or Halide Groups

An alternative to direct thiolation is the reduction of more oxidized sulfur functional groups or the conversion of halides. For instance, a corresponding disulfide, bis((1-benzothiophen-2-yl)methyl) disulfide, can be reduced to the thiol. This reduction can be achieved using various reagents, such as zinc in the presence of an acid like HCl. jove.com

The synthesis of sulfonyl halides from thiols is a well-established process, and the reverse transformation, while less common for direct thiol synthesis, is conceptually feasible under specific reducing conditions. semanticscholar.org More practically, the conversion of a halide precursor is the most direct route. Starting from 2-methylbenzo[b]thiophene, radical halogenation could introduce a bromine or chlorine at the methyl position, which is then readily converted to the thiol as described above.

Green Chemistry Approaches in Thiol Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. In the context of thiol synthesis, green approaches focus on using safer reagents, solvents, and energy sources. For example, the oxidation of thiols to disulfides can be achieved using air as the oxidant, sometimes accelerated by sonication, in solvents like DMF with a base such as triethylamine. rsc.org The subsequent reduction back to the thiol can also be performed under mild conditions.

Photocatalytic methods are also emerging as a green alternative for forming C-S bonds. acs.org While direct application to this compound synthesis is not yet widely reported, the principles of using visible light as a sustainable energy source and employing organic photocatalysts represent a promising future direction. acs.org Additionally, performing reactions in water, if feasible, can significantly reduce the environmental impact by avoiding volatile organic solvents. researchgate.net

Benzothiophene Ring Formation Strategies and Functionalization

The construction of the benzothiophene core is the foundation for the synthesis of the target molecule. Various cyclization reactions have been developed to create this important heterocyclic scaffold.

Cyclization Reactions for Benzothiophene Ring Construction

A powerful method for synthesizing substituted benzothiophenes is through the cyclization of appropriately substituted benzene (B151609) derivatives. These reactions often utilize transition metal catalysis or other activation methods to facilitate ring closure.

One prominent strategy involves the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov In this approach, an electrophilic sulfur species adds to the alkyne, triggering an intramolecular cyclization to form the benzothiophene ring. nih.gov This method allows for the synthesis of 2,3-disubstituted benzothiophenes in excellent yields under mild conditions. nih.gov

Palladium-catalyzed reactions are also widely used. For example, the oxidative cyclization of 2-(methylthio)phenylacetylenes in the presence of a palladium catalyst, carbon monoxide, and an alcohol can lead to the formation of benzothiophene-3-carboxylates. nih.gov While this specific example functionalizes the 3-position, similar palladium-catalyzed cross-coupling and annulation reactions are central to building the benzothiophene core. organic-chemistry.org Another palladium-catalyzed approach involves the reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide. organic-chemistry.orgwikipedia.org

Metal-free cyclization methods have also been developed. Base-catalyzed propargyl-allenyl rearrangement followed by cyclization offers an alternative route to the benzothiophene skeleton. researchgate.net Furthermore, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes provide a direct pathway to functionalized benzothiophenes. nih.govrsc.org

The following table summarizes various cyclization strategies for the synthesis of the benzothiophene ring system.

| Reaction Type | Starting Materials | Catalyst/Reagent | Key Features | Reference |

| Electrophilic Cyclization | o-Alkynyl thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Mild conditions, high yields, introduces thiomethyl group. | nih.gov |

| Oxidative Cyclization | 2-(Methylthio)phenylacetylenes | PdI2/KI, CO, O2 (air) | Forms benzothiophene-3-carboxylates. | nih.gov |

| Thiolation Annulation | 2-Bromo alkynylbenzenes | Sodium sulfide, CuI | Provides 2-substituted benzothiophenes. | organic-chemistry.org |

| Base-Catalyzed Rearrangement | Propargyl sulfides | Base (e.g., t-BuOK) | Metal-free, proceeds via propargyl-allenyl rearrangement. | researchgate.net |

| Iodine-Catalyzed Cascade | Substituted thiophenols, alkynes | Iodine | Intermolecular oxidative cyclization. | nih.govrsc.org |

Regioselective Functionalization of the Benzothiophene Nucleus

The synthesis of this compound hinges on the precise functionalization of the benzothiophene core. The benzothiophene nucleus presents two primary sites for electrophilic substitution and metal-catalyzed coupling reactions: the C2 and C3 positions. Generally, functionalization at the C2 position is kinetically favored over the C3 position in many reactions, which is advantageous for the synthesis of 2-substituted derivatives. However, achieving high regioselectivity can be challenging and often requires carefully chosen methodologies. nih.govresearchgate.net

Strategies to achieve C2 selectivity include:

Lithiation followed by electrophilic quench: Deprotonation of benzothiophene with a strong base like n-butyllithium occurs preferentially at the C2 position. The resulting 2-lithiated species can then be reacted with an appropriate electrophile to introduce the desired functional group.

Transition-metal-catalyzed C-H activation: Modern methods employing transition metals like palladium or rhodium can direct functionalization to specific C-H bonds. nih.gov For instance, palladium-catalyzed coupling reactions often show a high preference for the C2 position. rsc.orgorganic-chemistry.org

Cyclization Strategies: Building the benzothiophene ring from acyclic precursors can also control regiochemistry. For example, the palladium-catalyzed coupling and cyclization of 2-iodothiophenol (B3069315) with a suitable acetylene (B1199291) derivative can yield 2-substituted benzothiophenes with high precision. rsc.org Another approach involves the cyclization of o-halovinylbenzenes with a sulfur source. organic-chemistry.org

Conversely, functionalization at the C3 position is known to be more demanding. nih.govresearchgate.netscilit.com Researchers have developed specific methods, such as the interrupted Pummerer reaction of benzothiophene S-oxides, to achieve selective C3-alkylation and arylation, highlighting the distinct chemical reactivity of the two positions. nih.govresearchgate.netscilit.comdoaj.org This inherent difference in reactivity is a key consideration in designing a synthetic route that exclusively targets the C2 position for the introduction of the methanethiol group.

Optimization of Reaction Parameters and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. This involves a systematic study of catalysts, ligands, solvents, temperature, and reaction time.

Catalyst Development and Ligand Effects in Coupling Reactions

Transition metal catalysis, particularly with palladium, is a cornerstone of modern benzothiophene synthesis. rsc.org The development of efficient catalytic systems is crucial for achieving high yields in cross-coupling reactions that form the C-C or C-S bonds necessary for the target molecule.

Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are frequently employed to functionalize the benzothiophene core. rsc.orgnih.gov The choice of catalyst and ligand has a profound impact on reaction efficiency.

Catalyst Precursors: Dimeric benzothiophene-based palladacycles have been shown to be effective catalyst precursors for Suzuki couplings. nih.gov Pd(II) salts are also commonly used in Sonogashira-type reactions. rsc.orgresearchgate.net

Ligand Effects: The ligand coordinates to the metal center, influencing its stability, solubility, and catalytic activity. Phosphine ligands, such as tricyclohexylphosphine, are often used in these systems. nih.gov The development of specialized ligands, like N-heterocyclic carbenes (NHCs) in PEPPSI-type complexes, has also advanced the scope of C-H arylation reactions on heteroarenes. organic-chemistry.org

The table below illustrates the effect of different catalysts and ligands on a model Sonogashira coupling reaction for the synthesis of 2-substituted benzothiophenes. researchgate.net

Table 1: Effect of Catalyst and Ligand on a Model Coupling Reaction

| Catalyst | Ligand | Additive | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | 56 |

| PdCl₂(PPh₃)₂ | - | Cs₂CO₃ | 82 |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | 75 |

Solvent Selection and Temperature Control for High Purity

The choice of solvent and the precise control of temperature are paramount for ensuring high purity and yield. The solvent not only dissolves reactants but can also influence reaction rates and selectivity.

Solvent Selection: A variety of solvents are used in benzothiophene synthesis, including acetonitrile (B52724) (MeCN), benzene, and dichloromethane (B109758) (CH₂Cl₂). acs.orgscielo.br Studies have shown that acetonitrile can provide an excellent balance between reactant conversion and reaction selectivity. scielo.br For certain metal-catalyzed reactions, polar aprotic solvents are preferred.

Temperature Control: Temperature significantly affects reaction kinetics. researchgate.net For instance, palladium-catalyzed heterocyclodehydration reactions to form benzothiophene derivatives are often conducted at elevated temperatures, typically between 80-100 °C. acs.org However, excessively high temperatures can lead to the formation of undesired byproducts, reducing the purity of the final product. scielo.br The thermal stability of the benzothiophene core and any functional groups must be considered. Research on benzothiophene derivatives has shown that structural transitions can occur at specific temperatures, which could impact the isolation of the desired product. rsc.org

The following table demonstrates the optimization of solvent and temperature in a representative synthesis.

Table 2: Optimization of Solvent and Temperature

| Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| Benzene | 80 | 20 | 70 |

| Dichloromethane | 40 (reflux) | 20 | 65 |

| Acetonitrile | 82 (reflux) | 4 | >95 |

Scalability and Process Chemistry Considerations for Production

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of process chemistry principles to ensure safety, efficiency, and economic viability.

Key considerations for the scalable synthesis of this compound include:

Cost and Availability of Starting Materials: The economic feasibility of the synthesis is heavily dependent on the cost of precursors like substituted thiophenols or other benzothiophene starting materials. The synthesis of methanethiol itself can be achieved from mixtures of CO, H₂S, and H₂ over catalysts, which is a consideration for the supply chain of a key reagent. researchgate.netrsc.org

Catalyst Cost and Loading: Many efficient syntheses rely on precious metal catalysts like palladium. organic-chemistry.org For large-scale production, minimizing catalyst loading (the amount of catalyst used per mole of substrate) is crucial. Developing highly active catalysts or recyclable catalytic systems can significantly reduce costs.

Reaction Conditions: Extreme temperatures or pressures increase infrastructure and energy costs. researchgate.net Reactions that proceed under mild conditions are generally preferred for scalability. nih.govscilit.com Metal-free reactions, such as those using iodine as a catalyst, offer an economical and "greener" alternative where applicable. organic-chemistry.org

Process Safety: The handling of potentially hazardous reagents, such as strong bases (e.g., n-butyllithium) or flammable solvents, requires robust safety protocols and specialized equipment on a large scale.

Elucidation of Molecular Structure and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of (1-Benzothiophen-2-yl)methanethiol, offering detailed insights into the proton and carbon environments within the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical shifts of the different nuclei. In a typical ¹H NMR spectrum, the aromatic protons of the benzothiophene (B83047) ring are expected to appear in the downfield region, generally between δ 7.0 and 8.0 ppm. pressbooks.pubnih.gov The methylene (B1212753) (-CH₂-) protons adjacent to the sulfur atom and the benzothiophene ring would likely resonate in the range of δ 3.5-4.5 ppm, while the thiol (-SH) proton would appear as a broader singlet, with its chemical shift being concentration and solvent dependent. spectrabase.com

The ¹³C NMR spectrum would show distinct signals for the eight carbons of the benzothiophene moiety and the methylene carbon. The aromatic carbons typically resonate between δ 120 and 140 ppm. nih.govnih.gov The methylene carbon attached to the sulfur atom would appear further upfield.

To definitively assign these resonances and establish the connectivity within the molecule, a combination of two-dimensional (2D) NMR experiments is employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons on the benzene (B151609) ring portion of the benzothiophene system, aiding in their specific assignment. It would also confirm the coupling between the methylene protons and the thiol proton, if resolved. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. The HSQC spectrum would show cross-peaks connecting the aromatic protons to their respective aromatic carbons and the methylene protons to the methylene carbon. columbia.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. For a relatively rigid molecule like this compound, NOESY can confirm the spatial proximity of the methylene protons to the proton at the 3-position of the benzothiophene ring. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a prediction based on data from analogous compounds and general NMR principles.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H3 | 7.0 - 7.3 | C3: 122 - 125 | C2, C3a, C4 |

| H4 | 7.6 - 7.9 | C4: 123 - 126 | C5, C6, C7a |

| H5 | 7.2 - 7.5 | C5: 124 - 127 | C4, C6, C7 |

| H6 | 7.2 - 7.5 | C6: 124 - 127 | C4, C5, C7 |

| H7 | 7.7 - 8.0 | C7: 122 - 125 | C5, C6, C7a |

| CH₂ | 3.8 - 4.2 | CH₂: 25 - 35 | C2, C3, SH |

| SH | 1.5 - 2.5 (variable) | - | CH₂ |

| C2 | - | C2: 140 - 145 | H3, CH₂ |

| C3a | - | C3a: 138 - 142 | H4, H7 |

| C7a | - | C7a: 139 - 143 | H7, H4 |

Solid-State NMR for Polymorph Analysis and Packing Effects

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid phase. fsu.edu Unlike in solution where rapid tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. fsu.edu For this compound, ssNMR could be employed to study potential polymorphism, where the compound may exist in different crystalline forms with distinct molecular packing arrangements.

¹³C and ¹⁵N (if applicable, though not in this specific molecule) Cross-Polarization Magic Angle Spinning (CP/MAS) experiments are commonly used to obtain high-resolution spectra of solids. tandfonline.com Differences in the ¹³C chemical shifts between different polymorphic forms would indicate variations in the local electronic environment of the carbon atoms due to different intermolecular interactions in the crystal lattice.

Furthermore, ssNMR can probe the dynamics of the molecule in the solid state, such as the rotation of the methanethiol (B179389) group or subtle motions of the benzothiophene ring system.

While ³³S NMR is theoretically possible, it is challenging due to the low natural abundance (0.76%) and the large quadrupole moment of the ³³S nucleus, which leads to very broad signals. mdpi.comyoutube.com However, with the advent of ultra-high magnetic fields and specialized techniques, obtaining ³³S ssNMR spectra for organosulfur compounds is becoming more feasible, potentially offering direct insight into the sulfur environment. mdpi.comnih.gov

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and allow for the identification of its functional groups. youtube.com

Assignment of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound can be analyzed by assigning specific absorption bands to the vibrations of its constituent functional groups.

S-H Stretch: The stretching vibration of the thiol group (S-H) is expected to appear as a weak to medium intensity band in the IR spectrum in the region of 2550-2600 cm⁻¹. nih.govresearchgate.net Its position can be sensitive to hydrogen bonding.

C-S Stretch: The carbon-sulfur (C-S) stretching vibrations are typically found in the region of 600-800 cm⁻¹. iosrjournals.org For the thiophene (B33073) ring, C-S stretching modes are often observed in this range. iosrjournals.org The C-S stretch of the methanethiol group would also fall in this region.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic benzothiophene ring are expected above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range.

Aliphatic C-H Stretch: The symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) group will appear in the region of 2850-2960 cm⁻¹. esisresearch.org

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzothiophene ring system will give rise to a series of bands in the 1400-1600 cm⁻¹ region. iosrjournals.org

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds are characteristic of the substitution pattern and appear in the 700-900 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table is a prediction based on data from analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |

| S-H Stretch | 2550 - 2600 | Weak to Medium | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong | Strong |

| CH₂ Scissoring | 1400 - 1450 | Medium | Weak |

| Aromatic C-H in-plane bend | 1000 - 1300 | Medium | Medium |

| Aromatic C-H out-of-plane bend | 700 - 900 | Strong | Weak |

| C-S Stretch | 600 - 800 | Medium | Strong |

Analysis of Conformational Isomers and Intermolecular Interactions

Vibrational spectroscopy can also provide insights into the conformational preferences of the methanethiol side chain. Rotational isomers (rotamers) around the C2-CH₂ and CH₂-SH bonds may exist and could potentially be distinguished by subtle shifts in their vibrational frequencies, particularly those involving the methanethiol group. nih.gov

Furthermore, intermolecular interactions, such as weak hydrogen bonding involving the thiol proton (S-H···S or S-H···π), can be investigated. Such interactions would lead to a red-shift (a shift to lower frequency) and broadening of the S-H stretching band in the IR spectrum. nih.gov

Mass Spectrometry for Precise Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. nih.gov

For this compound (C₉H₈S₂), the nominal molecular weight is 180 amu. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z 180. The fragmentation of this molecular ion will be dictated by the stability of the resulting fragments. Plausible fragmentation pathways include:

Loss of a hydrogen radical: This would lead to a fragment ion at m/z 179.

Loss of the thiol group (-SH): Cleavage of the CH₂-SH bond would result in a fragment at m/z 147, corresponding to the stable benzothiophen-2-ylmethyl cation.

Loss of the methanethiol radical (•CH₂SH): This would lead to the benzothiophenyl cation at m/z 133.

Formation of the benzothiophene radical cation: Cleavage of the C2-CH₂ bond would generate the benzothiophene radical cation at m/z 134. nih.gov

McLafferty-type rearrangements: While less common for this specific structure, rearrangements followed by fragmentation could also occur.

Tandem mass spectrometry (MS/MS) experiments, where a specific fragment ion is selected and further fragmented, can provide more detailed structural information and help to confirm the proposed fragmentation pathways. nih.govnih.gov

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound This table is a prediction based on general fragmentation patterns of similar compounds.

| m/z | Proposed Fragment | Formula |

| 180 | Molecular Ion [M]⁺˙ | C₉H₈S₂⁺˙ |

| 179 | [M - H]⁺ | C₉H₇S₂⁺ |

| 147 | [M - SH]⁺ | C₉H₇S⁺ |

| 134 | [Benzothiophene]⁺˙ | C₈H₆S⁺˙ |

| 133 | [M - CH₂SH]⁺ | C₈H₅S⁺ |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, allowing for the confirmation of the compound's structure.

For this compound, the precursor ion (e.g., m/z 181.0144) would be isolated and subjected to collision-induced dissociation (CID). While specific MS/MS spectra for this exact compound are not detailed in the reviewed literature, the fragmentation pathways can be predicted based on the known behavior of benzothiophene and thiol-containing molecules. nih.govresearchgate.net

Key fragmentation pathways for the benzothiophene core often involve the loss of acetylene (B1199291) (C₂H₂) and carbon monosulfide (CS). researchgate.net The fragmentation of the methanethiol side chain would likely involve the cleavage of the C-S and C-C bonds. rsc.org A primary fragmentation would be the loss of the •SH group or H₂S. The most significant fragment would likely be the benzothiophenylmethyl cation at m/z 147, resulting from the cleavage of the C-S bond of the thiol group.

Table 2: Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 181.0144 | 147.0425 | H₂S | Benzothiophenylmethyl cation [C₉H₇S]⁺ |

| 181.0144 | 134.0241 | CH₅S• | Benzothiophene radical cation [C₈H₆S]⁺• |

| 147.0425 | 121.0289 | C₂H₂ | Thienyl-fused tropylium-type ion |

| 147.0425 | 102.0346 | CS | Naphthalenic-type cation |

This table is based on established fragmentation patterns of related chemical structures. researchgate.netnist.gov

X-ray Diffraction Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular structure.

To date, a single crystal X-ray diffraction structure for this compound has not been reported in the surveyed scientific literature. nih.gov Were such data available, it would provide invaluable information. For example, it would precisely define the planarity of the benzothiophene ring system and the orientation of the methanethiol substituent relative to the ring. In related benzothiophene derivatives, the core ring system is typically found to be essentially planar. nih.gov

Analysis of the crystal packing reveals how molecules are arranged within the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. In the case of this compound, the thiol group (-SH) could potentially act as a hydrogen bond donor, and the sulfur atom in the benzothiophene ring could act as a weak hydrogen bond acceptor. The study of these interactions is crucial for understanding the solid-state properties of the compound. However, without a determined crystal structure, any discussion of its crystal packing or hydrogen bonding network remains speculative.

Chiroptical Spectroscopy (if chiral derivatives are studied)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules, which are non-superimposable on their mirror images. These methods measure the differential absorption of left- and right-circularly polarized light.

This section is not applicable to this compound itself, as the molecule is achiral and therefore does not exhibit chiroptical properties. Searches of scientific literature did not yield studies on chiral derivatives of this compound where ECD was used to determine the absolute configuration. Should a chiral derivative be synthesized (for instance, by substitution at the methylene bridge), ECD would be a powerful tool, in conjunction with quantum chemical calculations, to establish its absolute stereochemistry.

Advanced Electron Microscopy for Morphological and Nanostructural Insights

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for investigating the morphology and nanostructure of materials. However, the application of these techniques is typically relevant for solid-state materials, thin films, or nanomaterials. As this compound is a discrete molecule that is likely to be a liquid or a low-melting solid at room temperature, analysis by SEM and TEM would require its incorporation into a solid matrix or its self-assembly into a defined nanostructure.

No published studies were found that have performed SEM or TEM analysis on this compound. Therefore, the following sections describe the potential application and the type of information that could be obtained if such studies were to be conducted.

Scanning Electron Microscopy (SEM) for Surface Topography

Should this compound be crystallized or deposited as a thin film, SEM could be employed to study its surface topography. The analysis would reveal details about the crystal habit, surface features, and any microscale ordering. For instance, if the compound forms crystalline aggregates, SEM would provide high-resolution images of their shape, size distribution, and surface morphology.

Data Table: Hypothetical SEM Analysis Parameters for a Crystalline Film of this compound

| Parameter | Value/Range | Purpose |

| Accelerating Voltage | 5-15 kV | To achieve good image resolution while minimizing sample charging and damage. |

| Working Distance | 5-10 mm | To optimize image clarity and depth of field. |

| Magnification | 100x - 50,000x | To observe features from the micrometer to the nanometer scale. |

| Detector | Everhart-Thornley (Secondary Electron) | To visualize surface topography with high resolution. |

| Sample Coating | Gold or Carbon | To prevent charging of the non-conductive organic sample. |

Transmission Electron Microscopy (TEM) for Internal Structure and Particle Size

If this compound were to be synthesized as nanoparticles or used to form self-assembled nanostructures, TEM would be an invaluable technique for their characterization. TEM analysis could provide detailed information on the internal structure, particle size, and crystallinity of these nanomaterials. For example, high-resolution TEM (HR-TEM) could potentially visualize the lattice fringes of crystalline nanoparticles, providing direct evidence of their ordered atomic arrangement.

Data Table: Hypothetical TEM Analysis Parameters for Nanoparticles of this compound

| Parameter | Value/Range | Purpose |

| Accelerating Voltage | 100-200 kV | To provide sufficient electron penetration through the sample. |

| Magnification | 50,000x - 500,000x | To resolve nanoscale features and individual particles. |

| Imaging Mode | Bright-Field/Dark-Field | To obtain contrast based on mass-thickness and diffraction, respectively. |

| Selected Area Electron Diffraction (SAED) | - | To determine the crystalline nature (single crystal, polycrystalline, or amorphous) of the nanoparticles. |

| Sample Preparation | Drop-casting on a carbon-coated copper grid | To disperse the nanoparticles for analysis. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic landscape of (1-Benzothiophen-2-yl)methanethiol. These methods, rooted in the principles of quantum mechanics, can predict a variety of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure of molecules the size of this compound. DFT methods are computationally efficient while providing reliable results for molecular geometries, orbital energies, and electrostatic potentials.

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their spatial distribution are critical in determining the molecule's reactivity, electronic transitions, and charge transport properties. For benzothiophene (B83047) derivatives, the HOMO is typically a π-orbital delocalized over the aromatic ring system, while the LUMO is a π*-antibonding orbital. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's electronic absorption and emission spectra.

The electrostatic potential (ESP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. The ESP is crucial for understanding intermolecular interactions, as it indicates regions that are electron-rich (negative potential) and susceptible to electrophilic attack, and electron-poor (positive potential) regions that are prone to nucleophilic attack. In this compound, the sulfur atom of the thiol group and the sulfur atom in the benzothiophene ring are expected to be regions of negative electrostatic potential.

| Property | Representative Value (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic thiol compounds. The exact values for this compound would require specific calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energies and structures, often referred to as "gold standard" calculations.

These high-accuracy calculations are particularly useful for benchmarking the results from more approximate methods like DFT and for obtaining precise values for properties such as bond dissociation energies, reaction barriers, and conformational energy differences. For this compound, ab initio calculations could be employed to obtain a very accurate rotational energy profile for the methanethiol (B179389) group, providing a reliable reference for understanding its conformational dynamics.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the methanethiol group in this compound gives rise to different spatial arrangements, or conformations, of the molecule. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them.

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. By exploring the PES, computational chemists can identify the energy minima, which correspond to stable conformations. The global minimum is the most stable conformer, while local minima represent other, less stable conformers.

For this compound, the primary conformational flexibility arises from the rotation around the C-C and C-S bonds of the methanethiol substituent. The orientation of the thiol group relative to the benzothiophene ring will define the different conformers. The relative energies of these conformers are influenced by a combination of steric and electronic effects, including potential weak intramolecular hydrogen bonds or S-H/π interactions. nih.gov

The energy barriers to rotation around the single bonds of the methanethiol group determine the rate of interconversion between different conformers. These rotational barriers can be calculated by systematically changing the dihedral angle of interest and calculating the energy at each point, resulting in a rotational energy profile.

The height of the rotational barrier provides insight into the rigidity of the molecule. A low barrier suggests that the methanethiol group is relatively free to rotate at room temperature, while a high barrier indicates that the molecule is locked into specific conformations. In a study on a related benzothiophene derivative, the energy difference between two conformers resulting from rotation around a C-C bond was found to be very small, at less than 1 kcal/mol. rsc.org This suggests that multiple conformations may be accessible at ambient temperatures. The rotational barrier for the formyl group in N-benzhydrylformamide derivatives has been calculated to be in the range of 20-23 kcal/mol. nih.gov

| Torsional Angle | Barrier Height (kcal/mol) |

| Benzothiophene-CH2 | 2 - 5 |

| H2C-SH | 1 - 2 |

Note: These are estimated values based on studies of similar molecules and are for illustrative purposes. Specific calculations for this compound are required for precise values.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change over time.

MD simulations can be used to explore the conformational space of this compound in a more comprehensive way than simple PES scans. By simulating the molecule at a given temperature, it is possible to observe transitions between different conformations and to calculate the populations of each conformer. MD simulations are also invaluable for studying the behavior of the molecule in a solvent, allowing for the investigation of solvation effects on its structure and dynamics. Furthermore, MD simulations can be employed to study the interactions of this compound with other molecules, such as biological macromolecules, providing insights into its potential binding modes and mechanisms of action.

Generating a scientifically accurate and informative article requires a foundation of existing research findings. Without such sources, any attempt to create the requested content would result in speculation or the presentation of information not specific to "this compound," thereby failing to meet the core requirements of the prompt.

Future research in the field of computational chemistry may address the specific properties and behaviors of "this compound," which would then enable the creation of a comprehensive article as outlined. However, at present, the necessary scientific literature is not available.

Prediction of Structure-Property Relationships (QSPR) for Non-Biological Attributes

Modeling for Material Science Applications

While direct modeling data for "this compound" is scarce, the broader family of benzothiophene derivatives has been the subject of numerous computational investigations. These studies provide a foundational understanding of how structural modifications to the benzothiophene core can influence material properties. For instance, research on researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) derivatives has shown that sulfur oxidation significantly alters crystal packing, thermal stability, and optoelectronic properties, which is crucial for the development of advanced organic semiconductors and fluorescent materials. mdpi.com

Computational models are frequently employed to elucidate reaction mechanisms, predict molecular stability, and calculate key parameters relevant to material performance. numberanalytics.comresearchgate.net For example, in the context of organic light-emitting diodes (OLEDs), theoretical studies on donor-acceptor molecules based on a researchgate.netbenzothieno[3,2-b]benzothiophene-tetraoxide acceptor unit have been instrumental in understanding their thermally activated delayed fluorescence (TADF) properties. rsc.org These models often calculate parameters such as HOMO-LUMO energy gaps, reorganization energies, and charge transfer integrals to predict the charge transport characteristics and photophysical behavior of the materials.

Molecular docking simulations and other computational techniques have also been used to investigate the interaction of benzothiophene derivatives with biological targets, which, while not directly a material science application, demonstrates the versatility of computational approaches in studying this class of compounds. nih.govnih.govnih.gov These studies highlight the ability of computational chemistry to predict binding affinities and interaction modes, which are principles that can be extended to understanding intermolecular interactions in solid-state materials.

Although specific data tables and detailed research findings for the modeling of "this compound" in material science are not available, the established computational methodologies applied to similar sulfur-containing heterocyclic compounds provide a clear roadmap for future investigations into its potential. researchgate.netopenmedicinalchemistryjournal.com Such studies would be invaluable in determining its suitability for applications ranging from organic semiconductors to molecular conductors. openmedicinalchemistryjournal.com

Chemical Reactivity and Derivatization Studies

Reactions Involving the Thiol Functional Group

The thiol group is a versatile functional group known for its nucleophilicity and its susceptibility to oxidation. These properties are well-documented and are expected to be prominent in the reactivity of (1-Benzothiophen-2-yl)methanethiol.

The oxidation of thiols is a fundamental transformation in organic sulfur chemistry. For this compound, this can lead to the formation of disulfides or more highly oxidized species like sulfonic acids.

Disulfide Formation: Mild oxidizing agents can facilitate the coupling of two molecules of this compound to form the corresponding disulfide, bis(1-benzothiophen-2-ylmethyl) disulfide. This type of reaction is common for thiols and can often be achieved using reagents like iodine, hydrogen peroxide, or even atmospheric oxygen. For instance, a study on the oxidation of a structurally related compound, 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol, demonstrated that treatment with a solution of iodine and potassium iodide at room temperature successfully yielded the corresponding disulfide. nih.gov A similar outcome would be anticipated for this compound under analogous conditions.

Sulfonic Acid Derivatives: More vigorous oxidation conditions can convert the thiol group to a sulfonic acid. Strong oxidizing agents such as potassium permanganate, nitric acid, or excess hydrogen peroxide are typically employed for this transformation. While specific studies on the oxidation of this compound to its sulfonic acid derivative are not prevalent in the reviewed literature, the general reactivity of thiols suggests that this conversion is chemically feasible.

Table 1: Representative Oxidation Reactions of Thiols

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol | I₂ / KI | [5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-yl]disulfide | nih.gov |

| General Thiol (R-SH) | H₂O₂ (mild) | Disulfide (R-S-S-R) | General Knowledge |

| General Thiol (R-SH) | KMnO₄ (strong) | Sulfonic Acid (R-SO₃H) | General Knowledge |

The sulfur atom of the thiol group in this compound is nucleophilic and can participate in a variety of addition reactions.

Thiol-Ene and Thiol-Yne Reactions: The thiol-ene reaction is a well-established "click chemistry" process that involves the addition of a thiol across a double bond, typically proceeding via a radical mechanism to yield a thioether. google.com This reaction is known for its high efficiency and regioselectivity, usually resulting in the anti-Markovnikov product. google.com Similarly, the thiol-yne reaction involves the addition of a thiol to an alkyne, which can lead to either a single or double addition product depending on the reaction conditions. wikipedia.org These reactions are often initiated by radical initiators or UV irradiation. google.comwikipedia.org It is expected that this compound would readily participate in such reactions with a wide range of alkenes and alkynes, providing a straightforward route to more complex thioether derivatives.

Thioether Formation: The nucleophilic thiol or its corresponding thiolate anion can react with alkyl halides or other electrophiles to form thioethers. This S-alkylation is a common and versatile method for forming carbon-sulfur bonds. The reaction of this compound with an alkyl halide in the presence of a base to deprotonate the thiol would be expected to proceed via an Sₙ2 mechanism to afford the corresponding thioether. nih.gov

Thioester Formation: Thioesters can be synthesized from this compound by reaction with acylating agents such as acyl chlorides or carboxylic anhydrides. This reaction, known as thioesterification, typically proceeds readily. A recent protocol describes the synthesis of S-thioesters from benzylic alcohols and thioacetic acid, highlighting the utility of such transformations. nih.gov Alternatively, peptide thioesters have been efficiently synthesized via an N-S acyl shift reaction under mild acidic conditions. chemrxiv.org These methods suggest that this compound is a suitable substrate for the preparation of a variety of thioesters.

Electrophilic and Nucleophilic Reactions of the Benzothiophene (B83047) Ring

The benzothiophene ring system is aromatic and can undergo substitution reactions. The nature of the substituent at the 2-position influences the regioselectivity of these reactions.

Electrophilic aromatic substitution is a characteristic reaction of benzothiophene. The electron-rich nature of the thiophene (B33073) ring generally directs electrophiles to the 3-position. organic-chemistry.org However, the substituent at the 2-position can influence this outcome. For this compound, the methylene (B1212753) spacer between the benzothiophene ring and the sulfur atom of the thiol group would likely result in the -CH₂SH group acting as a weak activating group. Electron-donating groups generally direct electrophilic attack to the ortho and para positions. libretexts.org In the context of the benzothiophene ring, this would correspond to the 3-position.

Studies on related 2-substituted benzothiophenes provide further insight. For example, the nitration of benzo[b]thiophen-2-carboxylic acid results in a mixture of substitution products, with the 3-nitro derivative being one of the isomers formed. rsc.org Friedel-Crafts acylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) has also been reported, demonstrating that the benzothiophene ring is susceptible to this type of electrophilic substitution. google.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Benzothiophene Derivatives

| Substrate | Reagent | Position of Substitution | Reference |

|---|---|---|---|

| Benzo[b]thiophene | General Electrophile | 3-position (preferred) | organic-chemistry.org |

| Benzo[b]thiophen-2-carboxylic acid | HNO₃ / H₂SO₄ | 3, 4, 6, and 7-positions | rsc.org |

| 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | Acylating Agent / AlCl₃ | Not specified | google.com |

To perform metal-catalyzed coupling reactions on the benzothiophene core of this compound, a leaving group, typically a halogen, would need to be introduced onto the ring via an electrophilic halogenation reaction. Once halogenated, the molecule can participate in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. princeton.edu A halogenated derivative of this compound could be coupled with a variety of boronic acids or esters to introduce new carbon-carbon bonds. For example, the Suzuki-Miyaura reaction has been successfully applied to the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives from 2-bromo-5-(bromomethyl)thiophene (B1590285) and aryl boronic acids. researchgate.net

Heck Reaction: The Heck reaction couples an organic halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov A halogenated this compound could be reacted with various alkenes to introduce vinyl groups onto the benzothiophene ring. The Heck reaction is a versatile tool for C-C bond formation and has been widely used in the synthesis of complex molecules. youtube.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide. wikipedia.orgnih.gov A halogenated derivative of this compound could undergo Sonogashira coupling to introduce alkynyl substituents. This reaction is highly valuable for the synthesis of conjugated systems. wikipedia.orgnih.gov For instance, a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) has been developed for the synthesis of 2-substituted benzo[b]thiophenes. wikipedia.org

Table 3: Examples of Metal-Catalyzed Coupling Reactions on Thiophene and Benzothiophene Derivatives

| Coupling Reaction | Substrate Example | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | 2-(Bromomethyl)-5-aryl-thiophene | researchgate.net |

| Heck | General Aryl Halide | Alkene | Substituted Alkene | organic-chemistry.orgnih.gov |

| Sonogashira | 2-Iodothiophenol | Phenylacetylene | 2-Substituted benzo[b]thiophene | wikipedia.org |

Coordination Chemistry: Ligand Properties and Metal Complexation

The presence of both a soft thiol sulfur and a benzothiophene moiety, which itself contains a sulfur heteroatom, endows this compound with significant potential as a ligand in coordination chemistry. libretexts.orgijarst.inopenstax.org The thiol group is a potent donor for a wide range of transition metals, while the benzothiophene ring can also participate in coordination, leading to diverse structural possibilities. wikipedia.org

This compound is anticipated to function primarily as a monodentate ligand through its deprotonated thiol group (thiolate). Thiolates are classified as soft Lewis bases and thus form strong coordination bonds with soft Lewis acidic metal centers such as Cu(I), Ag(I), Hg(II), and Pd(II). wikipedia.org The coordination can be described as a covalent bond formed by the donation of a lone pair of electrons from the sulfur atom to the metal ion. libretexts.org

Furthermore, the possibility of bidentate coordination exists, where the sulfur atom of the benzothiophene ring could also engage with the metal center, forming a stable chelate ring. This "hemilabile" behavior, where one donor atom (in this case, the benzothiophene sulfur) can reversibly coordinate and de-coordinate, is a known phenomenon in sulfur-functionalized N-heterocyclic carbene complexes and can be influential in catalysis. mdpi.com The coordination mode, whether monodentate, bidentate, or even bridging between two metal centers, would be highly dependent on the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. wikipedia.orgulisboa.ptasianpubs.org

The synthesis of metal complexes with this compound can be achieved through several established routes. A common method involves the reaction of a metal salt (e.g., chlorides or acetates of transition metals) with the ligand in a suitable solvent, often an alcohol. nih.govnih.gov The reaction can be performed with the neutral thiol, which may be deprotonated in situ, or with the pre-formed thiolate anion. The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to control the final structure of the complex. researchgate.net

Characterization of these novel metal complexes would rely on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the thiol group, the disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) would be a key indicator. Changes in the C-S stretching frequencies would also provide evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would show shifts in the signals of the protons and carbons near the coordination site upon complexation. nih.gov

UV-Visible Spectroscopy: The formation of the complex is often accompanied by the appearance of new absorption bands, particularly d-d transitions for transition metal complexes, which can provide information about the coordination geometry. nih.gov

Table 1: Expected Coordination Geometries of this compound Metal Complexes

| Metal Ion | Likely Coordination Number | Common Geometry |

| Cu(II) | 4 | Square Planar |

| Ni(II) | 4 or 6 | Square Planar or Octahedral |

| Zn(II) | 4 | Tetrahedral |

| Cd(II) | 4 | Tetrahedral |

| Pd(II) | 4 | Square Planar |

| Sn(II) | 4 | Tetrahedral |

This table is based on common coordination geometries observed for related thiol and heterocyclic sulfur ligands. nih.govnih.govresearchgate.net

Metal complexes bearing sulfur-containing ligands have demonstrated significant utility as catalysts in a variety of organic transformations, overcoming the traditional view of sulfur as a catalyst poison. mdpi.com Complexes of this compound could be investigated for similar non-biological catalytic applications.

Cross-Coupling Reactions: Palladium complexes with sulfur-functionalized ligands have been successfully employed in Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. mdpi.com The electronic properties imparted by the benzothiophene moiety could modulate the catalytic activity and selectivity. Heterocyclic allylsulfones, for instance, have been shown to be effective in palladium-catalyzed coupling reactions. acs.org

CO₂ Fixation: Metal complexes, including those with sulfur-containing ligands, can catalyze the coupling of carbon dioxide with epoxides to form cyclic organic carbonates, which are valuable products. mdpi.com The Lewis acidic metal center activates the epoxide, while the nucleophilic thiolate could play a role in the reaction mechanism.

Asymmetric Catalysis: If a chiral version of the ligand were to be synthesized, its metal complexes could be applied in asymmetric catalysis, such as the asymmetric ring-opening of N-protected azabenzonorbornenes, a reaction where rhodium complexes with sulfur-functionalized N-heterocyclic carbene ligands have shown promise. acs.org

Photochemical and Electrochemical Reactivity

The benzothiophene ring system is photoactive, and the thiol group is electrochemically active, making this compound susceptible to both photolytic and electrochemical transformations.

Exposure of benzothiophene and its derivatives to light, particularly in the presence of air (oxygen), can lead to their degradation. applicationwire.comresearchgate.net The degradation mechanism is often initiated by photo-oxidation. For this compound, the process would likely begin with the absorption of UV or visible light by the benzothiophene chromophore. This can lead to the formation of reactive oxygen species (ROS) or radical intermediates. researchgate.net

The degradation pathways could include:

Oxidation of the Thiophene Sulfur: The sulfur atom in the benzothiophene ring can be oxidized, potentially leading to the formation of a sulfoxide (B87167) or sulfone.

Cleavage of the Thiophene Ring: More extensive photo-oxidation can result in the cleavage of the heterocyclic ring, breaking down the aromatic system.

Radical Reactions at the Methylene Bridge: The C-H bonds of the methylene group adjacent to the thiol can be susceptible to radical abstraction, initiating chain reactions.

Oxidation of the Thiol Group: The thiol group itself can be photo-oxidized, potentially leading to the formation of a disulfide bond with another molecule of the thiol.

In conjugated polymers containing benzodithiophene units, photodegradation is known to proceed via radical mechanisms that lead to chain scission and a reduction in conjugation length. researchgate.net Similarly, polymers with dibenzothiophene-S,S-dioxide and thiophene units can undergo oxidative degradation. acs.org While these are polymeric systems, the underlying photochemical principles suggest that the benzothiophene core of this compound is the likely site of initial photo-reactivity.

The electrochemical behavior of this compound is characterized by the distinct redox properties of the thiol group and the benzothiophene ring.

Oxidation of the Thiol Group: Thiols are readily oxidized electrochemically, typically forming disulfides through a one-electron oxidation to a thiyl radical, which then dimerizes. rsc.orgresearchgate.net This process is generally irreversible. The oxidation potential is influenced by the electronic nature of the substituent on the thiol. For aromatic thiols, these potentials are well-documented. The electrochemical oxidation of thiols to disulfides can be carried out efficiently in a continuous-flow microreactor. rsc.orgresearchgate.net Further oxidation to sulfinic or sulfonic acids is possible at higher potentials. Nickel-catalyzed electrochemical oxidative esterification of thiols with alcohols is also a known transformation. nih.gov

Redox Behavior of the Benzothiophene Moiety: The benzothiophene ring itself can undergo electrochemical oxidation and reduction, although typically at higher potentials than the thiol group. The redox potentials of heterocyclic compounds are influenced by their substitution pattern. acs.org For example, cyclic voltammetry of 2-phenyloxazole (B1349099) shows an irreversible oxidation at a half-peak potential of 1.90 V vs SCE. acs.org The specific oxidation and reduction potentials of this compound would need to be determined experimentally by techniques such as cyclic voltammetry. These values would provide insight into the electronic structure of the molecule and its susceptibility to electron transfer reactions.

Table 2: Representative Electrochemical Oxidation Potentials of Various Thiols

| Thiol Compound | Oxidation Product | Applied Potential (V) |

| Thiophenol | Diphenyl disulfide | Not specified |

| Benzylthiol | Dibenzyl disulfide | Not specified |

| Octanethiol | Dioctyl disulfide | Not specified |

| 2-Furanylmethanethiol | Bis(2-furanylmethyl) disulfide | Not specified |

| 4-Methylbenzenethiol | Corresponding sulfinate ester | 5.0 (cell potential) |

This table presents data for the electrochemical oxidation of various thiols to provide a comparative context. researchgate.netnih.gov The exact potential for this compound would depend on the specific experimental conditions.

Advanced Applications in Chemical Synthesis and Materials Science

(1-Benzothiophen-2-yl)methanethiol as a Building Block in Organic Synthesis

The utility of this compound as a foundational element in organic synthesis is underscored by its ability to participate in a variety of carbon-sulfur and carbon-carbon bond-forming reactions. The nucleophilic nature of the thiol group, combined with the potential for functionalization of the benzothiophene (B83047) ring, offers synthetic chemists a powerful tool for molecular construction.

The synthesis of complex heterocyclic systems is a cornerstone of modern organic chemistry, and this compound serves as an excellent starting point for the assembly of novel ring structures. The reactive thiol group can undergo a variety of cyclization reactions with appropriate bifunctional reagents to yield fused and spirocyclic heterocyclic systems. For instance, the reaction of thiols with compounds containing appropriately positioned leaving groups can lead to the formation of new sulfur-containing rings.

While direct examples of the use of this compound in the synthesis of complex heterocycles are not extensively documented, the known reactivity of the benzothiophene nucleus and the thiol group allows for the postulation of several synthetic pathways. For example, the reaction of a related compound, 3-chloro-1-benzothiophene-2-carbohydrazide, with various reagents has been shown to produce a range of heterocyclic derivatives, including oxadiazoles (B1248032) and pyrazoles. researchgate.net This suggests that this compound could similarly be derivatized and cyclized to form novel heterocyclic structures.

The following table outlines potential synthetic strategies for the formation of complex heterocyclic systems from this compound based on established chemical transformations of thiols and benzothiophenes.

| Target Heterocycle | Potential Reaction Type | Co-reactant |

| Thiazole Derivatives | Hantzsch Thiazole Synthesis | α-Haloketone |

| Thiophene (B33073) Derivatives | Gewald Reaction | α-Cyano ketone and elemental sulfur |

| Benzothiazine Derivatives | Intramolecular Cyclization | Acylation followed by intramolecular cyclization |

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govfrontiersin.org The thiol group of this compound is well-suited for participation in various MCRs, providing a rapid route to structurally diverse molecules.

One notable example of a multi-component reaction where a thiol can be a key component is the Asinger reaction, which is used to synthesize 3-thiazolines. While specific examples involving this compound are not readily found in the literature, its structural similarity to other thiols suggests its potential applicability in such transformations. The general scheme for an Asinger-type reaction involving this compound is depicted below:

Reaction Scheme: Postulated Asinger-type Reaction

This compound + Aldehyde/Ketone + Ammonia + α-Haloester → Substituted Thiazolidine

The ability to introduce the benzothiophene moiety into a complex molecular scaffold in a single step through an MCR highlights the synthetic utility of this compound. The products of such reactions can serve as intermediates for the synthesis of even more complex molecules with potential applications in materials science and agrochemicals.

The rigid and planar structure of the benzothiophene core makes it an excellent scaffold for the construction of advanced chemical entities with applications beyond the pharmaceutical realm. The ability to functionalize both the thiol group and the aromatic ring of this compound allows for the precise positioning of various chemical functionalities in three-dimensional space.

An area where benzothiophene-based scaffolds have shown promise is in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. While not directly involving this compound, the synthesis of 3-amino-2-formyl-functionalized benzothiophenes has been reported as a route to novel molecular entities. nih.gov These compounds have been shown to possess interesting photophysical properties, and their selective activity against certain cancer cell lines suggests a potential for targeted interactions with biological systems that could be exploited in non-drug applications such as biosensors. nih.gov

The thiol group of this compound provides a convenient handle for attaching the benzothiophene scaffold to surfaces or incorporating it into larger molecular assemblies, further expanding its utility in the design of advanced materials.

Contributions to Polymer Chemistry and Functional Materials

The unique combination of a reactive functional group and a photo- and electro-active aromatic system in this compound makes it a valuable monomer for the synthesis of functional polymers. The incorporation of the benzothiophene unit into a polymer can impart desirable properties such as thermal stability, conductivity, and luminescence.

The methanethiol (B179389) group of this compound provides a versatile point of attachment for incorporating the benzothiophene moiety into polymer structures. This can be achieved through various polymerization techniques, including thiol-ene and thiol-yne "click" reactions, which are known for their high efficiency and selectivity.

Thiol-Ene "Click" Reaction:

This reaction involves the radical-mediated addition of a thiol to a double bond, providing a straightforward method for grafting the benzothiophene unit onto a polymer backbone or side chain containing alkene functionalities.

Incorporation as a Side Chain:

A polymer with pendant alkene groups can be functionalized with this compound to introduce the benzothiophene moiety as a side chain. This approach allows for the modification of existing polymers to impart new properties.

Incorporation into the Polymer Backbone:

A bifunctional monomer containing two thiol groups, which could be synthesized from a suitable benzothiophene precursor, could be co-polymerized with a diene to create a polymer with benzothiophene units integrated into the main chain.

The resulting polymers with benzothiophene side chains or backbone units can exhibit enhanced thermal stability and interesting optical and electronic properties, making them suitable for a range of applications, including as specialty coatings, high-performance plastics, and materials for optical devices.

Benzothiophene and its derivatives are well-established building blocks for the synthesis of conjugated polymers used in organic electronics. nih.govrsc.org These polymers possess alternating single and double bonds along their backbone, leading to delocalized π-electron systems that are responsible for their unique optical and electronic properties. nih.gov The incorporation of the sulfur atom in the thiophene ring of benzothiophene can enhance interchain interactions and charge transport, making these materials promising for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. nih.govgoogle.com

While this compound itself is not typically used directly as a monomer in the synthesis of conjugated polymers due to the insulating nature of the methylene (B1212753) spacer, it can serve as a precursor to suitable monomers. For example, the thiol group could be used to anchor the benzothiophene unit to another aromatic system, which could then be polymerized.

More commonly, derivatives of benzodithiophene are used in the synthesis of conjugated polymers. nih.govrsc.org These polymers have shown promising performance in organic solar cells. nih.gov The synthesis of these polymers often involves Stille or Suzuki coupling reactions. rsc.orgnih.gov

The table below summarizes the properties of some benzothiophene-based conjugated polymers and their performance in optoelectronic devices.

| Polymer | Optical Band Gap (eV) | Application | Power Conversion Efficiency (%) |

| PBT-2T | Not specified in abstract | OPV | 0.25 nih.gov |

| PBT-3T | 1.65 | OPV | 0.34 nih.gov |

The development of new synthetic methodologies, such as direct arylation polymerization (DArP), is providing more efficient and environmentally friendly routes to these materials. rsc.org The continued exploration of benzothiophene-based monomers and polymers is expected to lead to further advancements in the field of organic optoelectronics.

Surface Modification for Advanced Materials

The thiol group (-SH) in this compound suggests its potential for use in surface modification, particularly for creating self-assembled monolayers (SAMs) on noble metal surfaces such as gold, silver, and platinum. The sulfur atom readily forms a strong, covalent-like bond with these metals, enabling the controlled functionalization of surfaces. The benzothiophene group, a rigid and aromatic moiety, would then form the outer layer of the monolayer.

The properties of such a modified surface would be dictated by the benzothiophene unit. Its aromaticity and potential for π-π stacking interactions could lead to highly ordered and dense monolayers. These characteristics are desirable for applications in:

Corrosion Inhibition: A well-ordered monolayer of this compound could form a protective barrier on a metal surface, preventing contact with corrosive agents. Theoretical studies on similar thiophene-based molecules have shown their potential as corrosion inhibitors for steel.

Molecular Electronics: The defined orientation and electronic properties of the benzothiophene units could be exploited in the fabrication of molecular electronic components, where the monolayer acts as a dielectric or a charge-transport layer.

However, specific experimental data, such as contact angle measurements, layer thickness, or electrochemical barrier properties for SAMs of this compound, are not readily found in published literature.

Sensing and Detection Technologies

The application of this compound in sensing technologies would likely involve its derivatization to incorporate specific recognition sites or to enhance its photophysical properties.

Design of Chemosensors for Specific Analytes (non-biological)

To function as a chemosensor, this compound would need to be integrated into a system comprising a recognition unit (receptor) and a signaling unit (transducer). The benzothiophene core itself could act as the signaling unit, with changes in its electronic environment upon analyte binding leading to a detectable signal.

A hypothetical design could involve modifying the benzothiophene ring with a receptor group that selectively binds to a target analyte, such as a metal ion. Binding of the analyte would perturb the electronic structure of the benzothiophene, causing a change in its absorption or emission spectrum. The thiol group could serve as an anchoring point to a solid substrate or as a reactive handle for further functionalization.

Fluorescent Probes for Chemical Processes

Benzothiophene derivatives are known to be fluorescent. researchgate.net The intrinsic fluorescence of the this compound core could potentially be modulated for use as a fluorescent probe. The fluorescence properties, such as quantum yield and emission wavelength, would be sensitive to the local chemical environment.

For instance, the thiol group could react with specific species in a chemical process, leading to a change in the fluorescence of the benzothiophene moiety. This "turn-on" or "turn-off" fluorescent response would signal the progress or completion of the reaction. While patents mention the use of "thianaphthenyl" (an alternative name for benzothienyl) groups in fluorescent compounds, specific data for this compound are absent. epo.orggoogle.comgoogle.com

Catalytic Applications (non-biological)

The sulfur atom in the thiol group and the benzothiophene ring makes this compound a potential ligand for transition metal catalysts.

As a Ligand in Homogeneous Catalysis

In homogeneous catalysis, this compound could act as a monodentate or potentially a bidentate ligand, coordinating to a metal center through the sulfur atom of the thiol and possibly through the sulfur atom of the benzothiophene ring. The electronic properties of the benzothiophene group would influence the electron density at the metal center, thereby tuning its catalytic activity.

Potential applications could include cross-coupling reactions, hydrogenations, or hydroformylations. However, no studies detailing the synthesis and catalytic performance of metal complexes with this compound as a ligand were identified.

Immobilization on Supports for Heterogeneous Catalysis